1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound contains an imidazole ring, a trimethylsilyl group, and an ethoxy moiety, making it a valuable building block in synthetic chemistry. Its molecular formula is with a molecular weight of 277.39 g/mol.
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine falls under the category of fluorinated organic compounds. It is classified as an imidazole derivative, which is significant due to the biological activities associated with imidazole-containing compounds.
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine typically involves multiple synthetic steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and purification methods to ensure high yields and purity of the final product. Techniques such as chromatography are often employed for purification.
The molecular structure of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.39 g/mol |
| IUPAC Name | 2,2-difluoro-1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]ethanamine |
| InChI Key | QOVRVBHLBISPBD-UHFFFAOYSA-N |
| Canonical SMILES | CSi(C)CCOCN1C=C(N=C1)C(C(F)F)N |
The compound undergoes various chemical reactions, including:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example, oxidation may yield difluoroacetic acid derivatives, while substitution could lead to various functionalized imidazole compounds.
The mechanism of action for 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine involves interactions with specific molecular targets due to its functional groups:
The exact pathways depend on the application context, including therapeutic uses or biochemical probing.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties are essential for determining handling procedures and potential applications in research.
The applications of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine span several scientific fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: